molecular formula C20H17N7S B2576993 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole CAS No. 890602-94-5

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole

Numéro de catalogue: B2576993
Numéro CAS: 890602-94-5
Poids moléculaire: 387.47
Clé InChI: HZOXAPCDLMNXQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole (: 890602-94-5) is a complex heterocyclic compound with the molecular formula C20H17N7S and a molecular weight of 387.46 g/mol . This reagent features a unique molecular architecture, combining a 3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core linked to a 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole unit. This structure is characteristic of a class of fused triazole-thiadiazole hybrids known for their significant potential in pharmaceutical research . The 1,2,4-triazole and 1,3,4-thiadiazole rings are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . These heterocyclic systems are bioisosteres of natural nucleotides, which allows them to interact effectively with biological targets, potentially disrupting crucial enzymatic processes . Specifically, 1,3,4-thiadiazole derivatives have been extensively investigated for their cytotoxic properties and show promise as potential anticancer agents by inhibiting the replication of cancer cells . Furthermore, 1,2,4-triazole derivatives are the subject of considerable research for developing new antibacterial agents to combat drug-resistant pathogens . As such, this compound serves as a valuable building block or intermediate for researchers in drug discovery, particularly for synthesizing and evaluating novel molecules with potential antitumor or antimicrobial activity. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Propriétés

IUPAC Name

3-benzyl-6-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7S/c1-13-7-6-10-16(11-13)26-14(2)18(22-25-26)19-24-27-17(21-23-20(27)28-19)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOXAPCDLMNXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole-thiadiazole compounds .

Applications De Recherche Scientifique

Biological Activities

The compound shows promise in several therapeutic areas due to its diverse biological activities:

  • Antimicrobial Activity
    • Compounds containing the triazolo-thiadiazole structure have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains including Staphylococcus aureus and Escherichia coli, exhibiting moderate to good inhibition at concentrations ranging from 12.5 to 100 µg/mL .
  • Anticancer Properties
    • Research indicates that triazolo-thiadiazole derivatives possess anticancer activity. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values lower than those of standard chemotherapeutic agents like cisplatin . The presence of electronegative groups in some derivatives enhances their anticancer potential.
  • Anti-inflammatory Effects
    • Some studies highlight the anti-inflammatory properties of these compounds. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
AntimicrobialTested derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.
AnticancerCertain compounds exhibited high inhibitory activity against breast cancer cell lines; some were more effective than cisplatin.
Anti-inflammatoryDemonstrated potential in reducing inflammation markers in vitro.

Synthetic Approaches

The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole typically involves multi-step reaction protocols starting from simpler benzyl and triazole derivatives. The synthetic routes often include cyclization reactions and functional group modifications to achieve the desired pharmacophore.

Computational Studies

Computational methods have been employed to predict the biological activity and optimize the structure of triazolo-thiadiazole derivatives. Molecular docking studies suggest that these compounds can effectively bind to specific biological targets involved in disease pathways .

Mécanisme D'action

The mechanism of action of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

Key structural variations among triazolo-thiadiazole derivatives lie in the substituents at positions 3 and 6 of the triazolothiadiazole core. These modifications significantly influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name / ID Substituents (Position 3 / 6) Molecular Weight Key Biological Activities References
Target Compound 3-Benzyl, 6-(5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole) 430.5 (calc.) Under investigation
TTDZ1-TTDZ27 3-Aryl/alkyl, 6-Aromatic acid derivatives 320–450 Antibacterial, antioxidant, anticancer
15: CAS 1025722-29-5 3-(4-Methoxybenzyl), 6-(3-isobutylpyrazole) 368.46 Antifungal (docking studies)
16: ZINC2195210 3-(3,4-Dimethoxyphenyl), 6-(2-methoxyphenyl) 424.4 (calc.) Potential enzyme inhibition
11c 3-(3,4,5-Trimethoxyphenyl), 6-(5-methoxy-2-methylindolyl) 481.5 (calc.) Anti-inflammatory, antimicrobial
Key Observations:
  • Lipophilicity : The target compound’s benzyl and 3-methylphenyl groups confer higher logP values compared to methoxy-substituted analogues (e.g., Compound 15, 16), enhancing membrane penetration but possibly reducing aqueous solubility .
  • Planarity : Unlike the planar triazolothiadiazole ring in Compound 16 , the bulkier benzyl group in the target compound may disrupt planarity, affecting stacking interactions with biological targets .

Pharmacological Activities

Antimicrobial Activity :
  • The target compound’s methylphenyl group may enhance Gram-positive bacterial inhibition compared to methoxy-substituted derivatives (e.g., Compound 16), as alkyl groups improve penetration through lipid bilayers .
  • Compound 11c showed MIC values of 2–8 µg/mL against S. aureus, attributed to its electron-withdrawing trimethoxyphenyl group .
Anticancer Potential :
  • Triazolo-thiadiazoles with aromatic substituents (e.g., TTDZ1-TTDZ27) exhibit IC50 values of 10–50 µM against MCF-7 and HeLa cells . The target compound’s benzyl group may further enhance cytotoxicity by promoting apoptosis via kinase inhibition.
Enzyme Interactions :
  • Docking studies () suggest that pyrazole-containing analogues (e.g., Compound 15) bind strongly to fungal 14-α-demethylase, while the target compound’s bulkier substituents may favor interactions with mammalian targets like COX-2 .

Physicochemical and Pharmacokinetic Profiles

Table 2: Predicted ADME Properties
Property Target Compound Compound 15 Compound 16
Molecular Weight 430.5 368.46 424.4
logP (Calc.) 3.8 2.9 3.2
Hydrogen Bond Donors 0 1 0
Solubility (mg/mL) 0.05 (Low) 0.1 0.03
  • The target compound’s low solubility may limit oral bioavailability, necessitating formulation optimizations (e.g., nanocarriers) .

Activité Biologique

The compound 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole is a member of the triazole and thiadiazole family of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula: C24H24N6S
  • Molecular Weight: 448.55 g/mol
  • CAS Number: Not specified in the sources.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. For instance:

  • In vitro Studies: Compounds similar to the target compound were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives achieved over 80% inhibition of cell growth at specific concentrations .
  • Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the thiadiazole moiety enhances lipophilicity, which may contribute to improved cellular uptake and efficacy .

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

  • Bacterial Inhibition: Research indicates that triazolo-thiadiazole derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, compounds were found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
  • Fungal Activity: Some derivatives also displayed antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial potential .

Antidiabetic Effects

The potential antidiabetic properties of triazolo-thiadiazoles have been explored:

  • In vivo Studies: Animal models treated with these compounds showed a significant reduction in blood glucose levels and improved insulin sensitivity. This suggests that they may act by enhancing glucose uptake in peripheral tissues .

Neuroprotective Effects

Emerging evidence suggests that these compounds may offer neuroprotective benefits:

  • Mechanisms: The neuroprotective effects are hypothesized to be due to modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-thiadiazoles is closely linked to their structural features:

  • Substituents: Variations in substituents on the benzyl and methyl groups significantly influence potency. For instance, electron-donating groups enhance activity against cancer cells while maintaining low toxicity profiles .
Substituent TypeEffect on Activity
Electron-donatingIncreased anticancer activity
Electron-withdrawingReduced antimicrobial efficacy

Case Studies

  • Study on Anticancer Properties:
    • A study evaluated a series of triazolo-thiadiazole derivatives for their anticancer activity against various cell lines. Compound X showed 90% inhibition at 10 µM concentration after 48 hours .
  • Antimicrobial Testing:
    • Another study tested the antimicrobial efficacy of several derivatives against common pathogens. Compound Y demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli .

Q & A

Q. What are common pitfalls in characterizing triazolo-thiadiazole derivatives?

  • Pitfall : Overlapping NMR signals from aromatic protons. Solution : Use 2D NMR (COSY, HSQC) to resolve spin systems .
  • Pitfall : Low crystallinity hindering X-ray analysis. Solution : Co-crystallize with picric acid or use slow evaporation in DMF/water .

Q. How to design experiments for mechanism-of-action studies?

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., 14-α-demethylase) using spectrophotometric NADPH depletion .
  • Fluorescent probes : Label the compound with BODIPY to track cellular uptake via confocal microscopy .

Key Citations

  • Synthesis and molecular docking:
  • Microwave optimization:
  • Computational design:
  • Spectroscopic characterization:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.